

Technical Support Center: AZD-8835 Oral Gavage Bioavailability

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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with **AZD-8835**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of **AZD-8835** when administered via oral gavage.

Frequently Asked Questions (FAQs)

Q1: What is **AZD-8835** and what is its mechanism of action?

A1: **AZD-8835** is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA) and delta (PI3K δ).^{[1][2]} It selectively binds to and inhibits PIK3CA and its mutated forms, which are frequently found in solid tumors.^[1] This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to apoptosis and growth inhibition in cancer cells expressing PIK3CA.^{[1][2]} By targeting PI3K α and PI3K δ , **AZD-8835** aims to be more efficacious and less toxic than broader pan-PI3K inhibitors.^[1]

Q2: I am observing low and variable plasma concentrations of **AZD-8835** after oral gavage in my animal studies. What are the potential causes?

A2: Low and variable oral bioavailability of poorly soluble compounds like **AZD-8835** is a common challenge in preclinical studies. Several factors can contribute to this issue:

- **Poor Aqueous Solubility:** **AZD-8835** is a lipophilic molecule with low aqueous solubility. This can limit its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
- **Formulation Issues:** An inadequate or inconsistent vehicle can lead to poor dispersion and dissolution of the compound in the GI tract.
- **First-Pass Metabolism:** The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
- **Gastrointestinal Tract Physiology:** Factors such as GI motility, pH, and the presence or absence of food can significantly impact drug dissolution and absorption.

Q3: What is a standard vehicle for oral gavage of **AZD-8835**?

A3: A commonly used vehicle for preclinical in vivo studies with **AZD-8835** is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water. This formulation aims to create a uniform suspension to ensure consistent dosing.

Q4: What alternative formulation strategies can I consider to improve the oral bioavailability of **AZD-8835**?

A4: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like **AZD-8835**. These include:

- **Lipid-Based Formulations:**
 - **Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):** These are colloidal carriers that can encapsulate the drug, protecting it from degradation and enhancing its absorption.[\[3\]](#)
 - **Self-Emulsifying Drug Delivery Systems (SEDDS):** These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, improving drug solubilization and absorption.[\[4\]](#)
- **Cyclodextrin Complexation:** Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility and

dissolution rate.[\[5\]](#)[\[6\]](#)

- Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.

Troubleshooting Guides

Issue 1: Consistently Low Plasma Concentrations of AZD-8835

Potential Cause	Troubleshooting Steps
Poor Drug Solubility and Dissolution	1. Optimize the Formulation: Move beyond a simple suspension. Consider formulating AZD-8835 as a solid lipid nanoparticle (SLN), a self-emulsifying drug delivery system (SEDDS), or a cyclodextrin complex to enhance its solubility and dissolution rate. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform through techniques like micronization or nanomilling.
Extensive First-Pass Metabolism	1. Investigate Metabolic Stability: Assess the stability of AZD-8835 in liver microsomes or hepatocytes to understand its metabolic fate. 2. Consider Co-administration: In later-stage studies, co-administration with a metabolic inhibitor (if ethically and scientifically justified) could be explored to assess the impact of first-pass metabolism.
Poor Permeability	1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of AZD-8835 in different formulations. Some formulations, like SEDDS, can enhance permeability.
Incorrect Gavage Technique	1. Verify Procedure: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Confirm the correct volume is being administered based on the animal's weight.

Issue 2: High Variability in Plasma Concentrations Between Animals

Potential Cause	Troubleshooting Steps
Inconsistent Formulation	1. Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed and homogenous before and during dosing to prevent settling of the drug particles. Prepare fresh formulations for each experiment.
Physiological Variability in Animals	1. Standardize Experimental Conditions: Use animals of the same age, sex, and strain. Standardize the fasting period before dosing, as the presence of food can significantly impact the absorption of lipophilic drugs.
Variable Gastric Emptying	1. Control for Food Effects: Fasting animals overnight (with free access to water) is a standard procedure to reduce variability in gastric emptying and GI tract physiology.
Insufficient Animal Numbers	1. Increase Group Size: A larger number of animals per group can help to statistically account for biological variability.

Illustrative Pharmacokinetic Data for Different Formulations

The following table presents illustrative pharmacokinetic data for a model poorly soluble kinase inhibitor in different oral formulations to demonstrate the potential improvements in bioavailability. Note: This data is not specific to **AZD-8835** but serves as a representative example.

Formulation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Relative Bioavailability (%)
Aqueous Suspension	50	350 ± 80	4.0	2,800 ± 650	100 (Reference)
Solid Lipid Nanoparticles (SLNs)	50	980 ± 210	2.0	8,400 ± 1,500	~300
Self-Emulsifying Drug Delivery System (SEDDS)	50	1,500 ± 320	1.5	11,200 ± 2,100	~400
Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complex	50	1,250 ± 280	1.0	9,800 ± 1,800	~350

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Standard **AZD-8835** Suspension (0.5% HPMC / 0.1% Tween 80)

- Prepare the Vehicle: a. To prepare 100 mL of vehicle, add 0.5 g of HPMC to approximately 80 mL of purified water while stirring. b. Heat the mixture to 60-70°C with continuous stirring until the HPMC is fully dispersed. c. Allow the solution to cool to room temperature. d. Add 0.1 mL of Tween 80 and mix thoroughly. e. Add purified water to bring the final volume to 100 mL.
- Prepare the **AZD-8835** Suspension: a. Weigh the required amount of **AZD-8835** powder. b. Triturate the powder with a small amount of the prepared vehicle to form a smooth paste. c.

Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. d. Use a magnetic stirrer to ensure a homogenous suspension before administration.

Protocol 2: Preparation of AZD-8835 Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

- **Lipid Phase Preparation:** a. Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. b. Dissolve the calculated amount of **AZD-8835** in the molten lipid.
- **Aqueous Phase Preparation:** a. Heat a surfactant solution (e.g., 2% w/v Poloxamer 188 in purified water) to the same temperature as the lipid phase.
- **Emulsification:** a. Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
- **Nanoparticle Formation:** a. Transfer the hot coarse emulsion to a high-pressure homogenizer for further particle size reduction. b. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

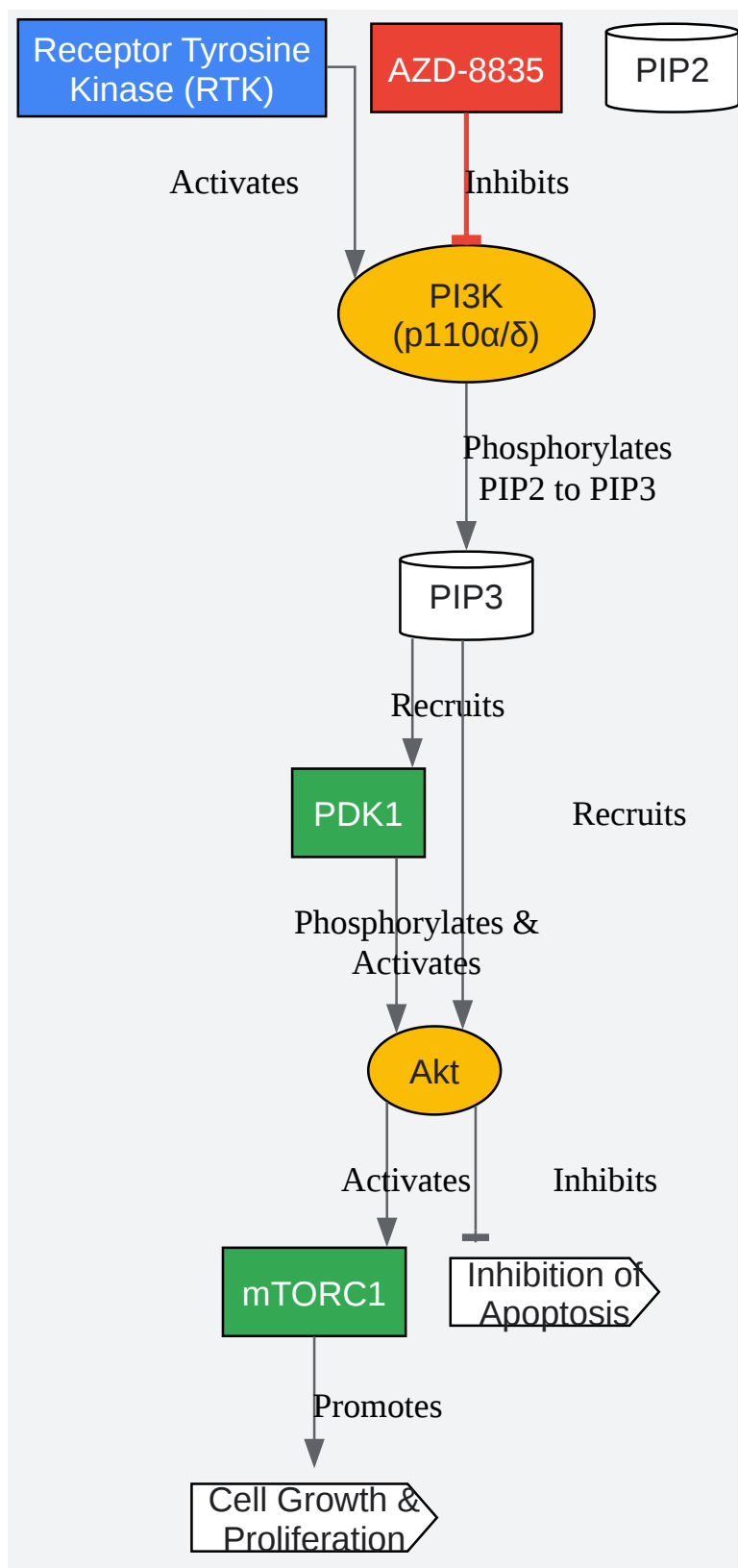
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for AZD-8835

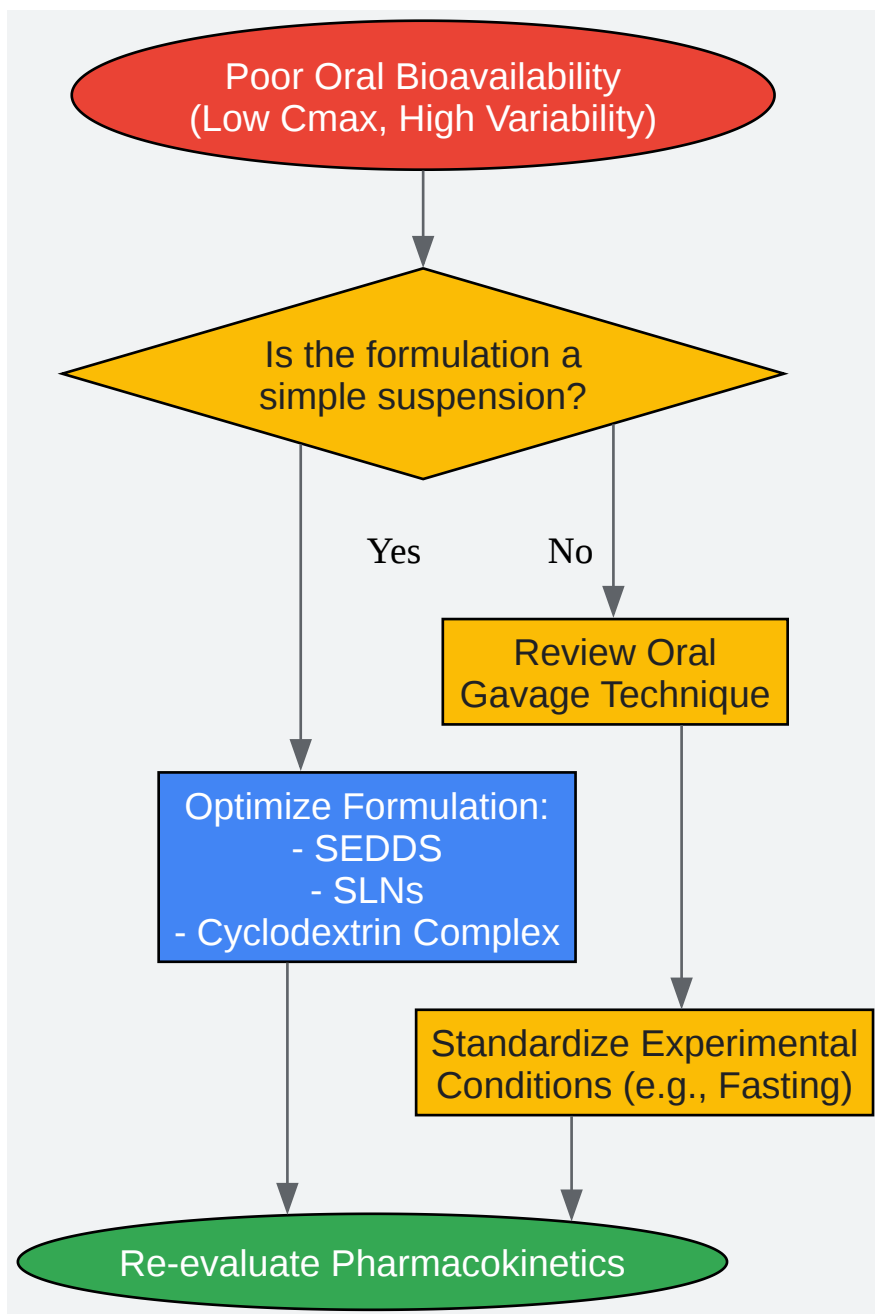
- **Component Selection:** a. Select an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P) based on the solubility of **AZD-8835** in each excipient.
- **Formulation Preparation:** a. Accurately weigh the oil, surfactant, and co-surfactant in a glass vial. b. Heat the mixture to 40°C in a water bath to facilitate mixing. c. Add the calculated amount of **AZD-8835** to the mixture and stir until it is completely dissolved. d. The resulting mixture should be a clear, isotropic liquid.
- **Characterization:** a. Before in vivo studies, characterize the SEDDS by determining its self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.

Protocol 4: Pharmacokinetic Study in Mice via Oral Gavage

- Animal Preparation: a. Use male or female mice (e.g., C57BL/6, 8-10 weeks old). b. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
- Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg). b. Administer the **AZD-8835** formulation using a suitable-sized oral gavage needle.
- Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Plasma Processing and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis. c. Determine the concentration of **AZD-8835** in the plasma samples using a validated analytical method, such as LC-MS/MS.
- Data Analysis: a. Calculate the key pharmacokinetic parameters (C_{max}, T_{max}, and AUC) from the plasma concentration-time data.

Visualizations





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